Potential Research Interest: Given the prevalence of quinazoline derivatives in drug discovery, particularly as kinase inhibitors [, ] and anti-tumor agents [, ], it's plausible that 7-chloro-N-phenethyl-4-quinazolinamine could be of interest for similar applications. The chlorine and phenethyl substituents might contribute to specific binding interactions with target proteins.
Synthesis Analysis
Potential Synthetic Routes: Although a specific synthesis for 7-chloro-N-phenethyl-4-quinazolinamine is not provided, similar quinazoline derivatives in the abstracts suggest possible strategies:
Palladium-catalyzed Suzuki reactions: These reactions could be employed to introduce substituents at the C-7 position of the quinazoline ring, similar to the approach used for synthesizing 2-morpholino-N-(pyridin-2-ylmethyl)quinazolin-4-amine derivatives [].
Mechanism of Action
Speculation Based on Analogs: The mechanism of action would depend on its specific biological target(s). Given the structural similarities to kinase inhibitors [, ], it's possible that 7-chloro-N-phenethyl-4-quinazolinamine might exert its effects by binding to the ATP-binding site of kinases, thereby inhibiting their activity.
Compound Description: AZD0530 is a potent, orally available, dual-specific inhibitor of c-Src and Abl kinases. It exhibits high selectivity for Src family kinases (SFKs) over a panel of other kinases. Preclinical studies demonstrated excellent pharmacokinetic properties and in vivo activity against tumor growth in a c-Src-transfected 3T3-fibroblast xenograft model and an orthotopic model of human pancreatic cancer [].
Relevance: AZD0530 shares a core quinazolin-4-amine scaffold with 7-chloro-N-phenethyl-4-quinazolinamine, differing in the substituents at the 5- and 7- positions of the quinazoline ring. The presence of these specific substituents in AZD0530 is crucial for its dual-specificity towards c-Src and Abl kinases, highlighting the impact of structural modifications on target selectivity within the quinazoline class of compounds. []
Compound Description: Gefitinib, known commercially as Iressa, is a potent inhibitor of the epidermal growth factor receptor tyrosine kinase (EGFR-TK) []. It is used clinically for the treatment of certain types of non-small cell lung cancer (NSCLC) [].
Relevance: Gefitinib, chemically named N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine, is structurally similar to 7-chloro-N-phenethyl-4-quinazolinamine. Both compounds contain the quinazolin-4-amine scaffold. They differ in the substituents on the phenyl ring at the 4-position of the quinazoline and the substituents at the 6- and 7-positions []. The structural similarities between these compounds highlight the diverse range of biological activities that can be achieved through modifications of the quinazoline scaffold.
Reference:
[4] "Brain Distribution of a Panel of Epidermal Growth Factor Receptor Inhibitors Using Cassette Dosing in Wild-Type and Abcb1/Abcg2-Deficient Mice" ()
[8] "A method for preparing an impurity known gefitinib." ()
[12] "Synthesis of [11C]gefitinib for imaging epidermal growth factor receptor tyrosine kinase with positron emission tomography" ()
2-(4-Chloro-3-hydroxyphenyl)ethylamine (4) and N,N-dialkyl derivatives
Compound Description: 2-(4-Chloro-3-hydroxyphenyl)ethylamine (4) and its N,N-dialkyl derivatives were synthesized and evaluated as dopamine receptor ligands []. The introduction of N,N-dialkyl substituents, particularly those containing phenylalkyl groups, significantly increased the affinity and selectivity of these compounds for the D2 dopamine receptor subtype [].
Relevance: While these compounds differ significantly in their core structure from 7-chloro-N-phenethyl-4-quinazolinamine, they share the presence of a chlorine-substituted phenethylamine moiety. This structural similarity, despite the difference in the core scaffold, highlights the potential for common pharmacophoric elements influencing interactions with biological targets, in this case, dopamine receptors. Understanding these similarities can guide the design of novel compounds with tailored pharmacological profiles. []
Reference:
[5] "Synthesis and pharmacological characterization of 2-(4-chloro-3-hydroxyphenyl)ethylamine and N,N-dialkyl derivatives as dopamine receptor ligands." ()
Compound Description: SCH 58261 is a potent and selective A2a adenosine receptor antagonist. It exhibits high affinity for A2a receptors in rat and bovine brain tissues, with low nanomolar potency. SCH 58261 demonstrates competitive antagonism against A2a receptor agonists in functional assays, including platelet aggregation inhibition and coronary artery relaxation [].
Reference:
[6] "The non-xanthine heterocyclic compound SCH 58261 is a new potent and selective A2a adenosine receptor antagonist." ()
Compound Description: A series of C-7-substituted-2-morpholino-N-(pyridin-2-ylmethyl)quinazolin-4-amine derivatives were synthesized and evaluated for their antibacterial activity []. Several compounds within this series demonstrated promising activity against both Gram-positive and Gram-negative bacterial strains.
Reference:
[2] "Synthesis, Characterization and Antibacterial Activity of Some Novel C-7-Substituted-2-morpholino-N-(pyridin-2-ylmethyl)quinazolin-4-amine Derivatives" ()
4-Aminoquinazoline Derivatives with Variations at the 7-position
Compound Description: Researchers have explored various 4-aminoquinazoline derivatives, introducing modifications at the 7-position of the quinazoline ring [, ]. These studies focused on evaluating the antitumor activities of these compounds against different cancer cell lines, including Bcap-37 and PC-3 cells [, ].
Relevance: This class of compounds, with modifications at the 7-position of the quinazoline ring, is structurally related to 7-chloro-N-phenethyl-4-quinazolinamine. The shared quinazolin-4-amine scaffold, despite variations in the substituents, highlights the significance of this core structure in medicinal chemistry. These modifications aim to enhance antitumor potency and selectivity. [, ]
Compound Description: [14C]-AZD8931 is a radiolabeled analog of AZD8931, an orally active inhibitor targeting EGFR, HER2, and HER3 signaling. Studies using [14C]-AZD8931 in rats, dogs, and humans aimed to elucidate its absorption, distribution, metabolism, and excretion profile []. Results revealed rapid absorption and metabolism as primary clearance mechanisms across species, with excretion majorly through bile into feces.
Relevance: While structurally distinct from 7-chloro-N-phenethyl-4-quinazolinamine, [14C]-AZD8931 also incorporates a quinazoline moiety within its structure. This inclusion, despite the overall structural dissimilarity, underscores the utility of the quinazoline scaffold in developing pharmacologically active compounds targeting diverse therapeutic areas, ranging from cancer to other diseases involving EGFR, HER2, and HER3 signaling. []
Reference:
[11] "Metabolic disposition of AZD8931, an oral equipotent inhibitor of EGFR, HER2 and HER3 signalling, in rat, dog and man" ()
Compound Description: Researchers synthesized two enantiomeric 2-trifluoromethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine derivatives and assessed their antitumor activities []. The R-enantiomer exhibited greater potency against the MCF-7 breast cancer cell line compared with gefitinib, a known EGFR-TK inhibitor.
Relevance: Although structurally distinct from 7-chloro-N-phenethyl-4-quinazolinamine, these thienopyrimidine derivatives share a common aniline (or substituted aniline) substituent at the 4-position of the heterocyclic core. This similarity, despite the difference in the core heterocycle, highlights the potential for common pharmacophoric elements contributing to their antitumor properties. []
Reference:
[3] "Syntheses, Crystal Structures, and Biological Activities of Two Enantiomeric 2-Trifluoromethylthieno[2,3-d]pyrimidin-4-amine Derivatives" ()
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.